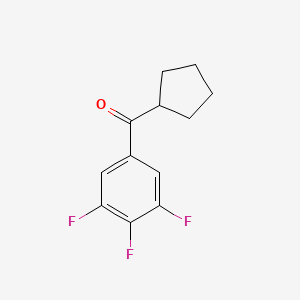

Cyclopentyl 3,4,5-trifluorophenyl ketone

Descripción general

Descripción

Cyclopentyl 3,4,5-trifluorophenyl ketone is an organic compound with the molecular formula C12H11F3O. It consists of a cyclopentyl group attached to a 3,4,5-trifluorophenyl group via a ketone functional group

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Cyclopentyl 3,4,5-trifluorophenyl ketone are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets.

Análisis Bioquímico

Biochemical Properties

Cyclopentyl 3,4,5-trifluorophenyl ketone plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the expression of genes related to the cell cycle, thereby influencing cellular metabolism and growth . Additionally, it has been found to impact the mitochondrial function, leading to changes in cellular energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as receptors and enzymes, altering their function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, this compound has been shown to influence pathways related to fatty acid oxidation and gluconeogenesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the mitochondria, where it can exert its effects on cellular energy production.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopentyl 3,4,5-trifluorophenyl ketone can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopentyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as NaBH4 or LiAlH4 are employed under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of cyclopentyl 3,4,5-trifluorophenyl alcohol.

Substitution: Formation of substituted trifluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Cyclopentyl 3,4,5-trifluorophenyl ketone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Comparación Con Compuestos Similares

Cyclopentyl 3,4,5-trifluorophenyl ketone can be compared with other similar compounds, such as:

Cyclopentyl phenyl ketone: Lacks the trifluoromethyl groups, resulting in different reactivity and properties.

Cyclopentyl 2,4,6-trifluorophenyl ketone: Positional isomer with different substitution pattern on the phenyl ring.

Cyclopentyl 3,4-difluorophenyl ketone: Contains fewer fluorine atoms, affecting its chemical behavior and applications

Actividad Biológica

Cyclopentyl 3,4,5-trifluorophenyl ketone (CPFTPK) is an organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a 3,4,5-trifluorophenyl moiety via a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 228.22 g/mol. The presence of three fluorine atoms on the phenyl ring significantly influences its chemical properties and potential biological activities.

Chemical Structure

The structural formula of CPFTPK can be represented as:

This compound is primarily utilized in synthetic organic chemistry and pharmaceutical applications due to its reactivity and potential as a building block for more complex molecules.

Currently, the specific biochemical pathways and mechanisms of action for CPFTPK are not fully elucidated. However, it has been investigated for its interactions with various biomolecules, including enzymes and proteins. Notably, it exhibits interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. These interactions may lead to either inhibition or activation of enzyme activity, influencing metabolic processes.

Cellular Effects

Research indicates that CPFTPK can affect cell signaling pathways related to apoptosis and cell proliferation. Preliminary studies suggest that this compound may modulate the expression of genes involved in the cell cycle, thereby impacting cellular metabolism and growth.

Comparative Biological Activity

The biological activity of CPFTPK can be compared with other structurally similar compounds. Below is a table summarizing some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone | C₁₄H₁₅F₃O | Contains an ethyl substituent; used in quinoline synthesis. |

| Cyclopentyl(2,4,5-trifluorophenyl)methanone | C₁₃H₁₂F₃O | Different substitution pattern on the phenyl ring; potential medicinal applications. |

| Trifluoroacetophenone | C₉H₇F₃O | Simpler structure; widely used as a reagent in organic synthesis. |

These comparisons highlight the unique characteristics of CPFTPK due to its specific arrangement of fluorine substituents and cyclopentane ring structure.

Pharmacological Implications

The potential pharmacological implications of CPFTPK are noteworthy. Compounds with trifluoromethyl groups have been associated with improved pharmacokinetic properties and increased metabolic stability . This suggests that CPFTPK could serve as a lead compound in drug development focused on diseases such as cancer or metabolic disorders.

Propiedades

IUPAC Name |

cyclopentyl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-9-5-8(6-10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXPUDXFIZXSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642584 | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-02-4 | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.